Sulfide, methyl tert-pentyl

Description

Significance of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of contemporary chemical science. wikipedia.org Their importance stems from their diverse natural occurrence and wide-ranging properties. britannica.com Found in everything from the vastness of interstellar space to the depths of the oceans, these compounds play a crucial role in the global sulfur cycle, which interconverts natural organosulfur compounds with inorganic sulfide (B99878) and sulfate (B86663) ions. britannica.com

In the realm of biology, organosulfur compounds are fundamental to life. The amino acids cysteine and methionine, essential building blocks of proteins, are organosulfur compounds. wikipedia.org The unique properties of the sulfur atom, including its various oxidation states, allow these compounds to participate in vital biological reactions and redox biochemistry. nih.gov For instance, proteins containing the thiol group (from cysteine) are key to many enzymatic processes, and glutathione, another sulfur-containing molecule, is a primary cellular antioxidant. britannica.comnih.gov Furthermore, many life-saving antibiotics, such as penicillin, and other therapeutic agents are organosulfur compounds, underscoring their medicinal significance. wikipedia.orgjmaterenvironsci.com The distinct chemical properties of sulfur also make these compounds valuable reagents in synthetic chemistry, used for creating new and complex molecules. britannica.comjmaterenvironsci.com

Overview of Branched Alkyl Sulfides within Industrial and Environmental Contexts

Branched alkyl sulfides, a specific class of organosulfur compounds, have carved out a significant niche in various industrial applications. A notable use is in the formulation of lubricants and functional fluids. epa.gov They serve as high-temperature and anti-wear inhibitors in engine oils, industrial lubricants, and greases. epa.gov The manufacturing process for commercial alkyl sulfides often involves reacting branched or linear olefins with sulfur. epa.gov In the rubber industry, certain alkylphenol sulfides are utilized as vulcanizing agents to enhance the aging resistance of rubber materials. google.com

From an environmental perspective, alkyl sulfides are recognized for their contribution to the odor of various natural and industrial sources. ncsu.edu Some organic sulfides are volatile organic compounds (VOCs) that can be released into the atmosphere, potentially contributing to air pollution. ontosight.ai The oxidation of reduced sulfur compounds (RSCs), such as alkyl sulfides, in the atmosphere can lead to the formation of sulfur dioxide and subsequently aerosols that can impact air quality and visibility. ncsu.edu The environmental fate and potential toxicity of various alkyl sulfides are subjects of ongoing assessment by regulatory bodies to ensure their safe use. canada.ca

Research Landscape of Methyl tert-Pentyl Sulfide and Analogous Structures

Direct and extensive research specifically focused on "Sulfide, methyl tert-pentyl" is limited in publicly accessible scientific literature. However, its physical properties have been documented.

Table 1: Physical Properties of Methyl tert-Pentyl Sulfide

| Property | Value |

|---|---|

| Molecular Formula | C6H14S |

| Molecular Weight | 118.24 g/mol |

| Density | 0.84 g/cm³ |

| Boiling Point | 150 °C |

Source: Alfa Chemistry alfa-chemistry.com

The research landscape can be better understood by examining its analogous structures, such as other branched alkyl sulfides and related organosulfur compounds. For instance, methyl tert-butyl ether (MTBE), while an ether, shares the tert-alkyl structural motif and has been extensively studied as a fuel additive. wikipedia.orgnih.gov Research into analogous sulfides often revolves around their synthesis, physical properties, and applications. The alkylation of thiols is a common method for synthesizing thioethers (sulfides). jmaterenvironsci.com

Studies on similar structures, like tert-butyl tert-pentyl sulfide, provide insights into the properties and behavior of highly branched sulfides. nist.gov Furthermore, research on fluorinated alkyl aryl sulfides highlights their growing importance in agrochemical and pharmaceutical applications. beilstein-journals.org The study of various simple aliphatic sulfides by organizations like the World Health Organization for food additive safety evaluation also contributes to the broader understanding of this class of compounds. inchem.org The investigation of nickel xanthates with varying alkyl side chains for the synthesis of nickel sulfide nanostructures further demonstrates the interest in the thermal decomposition and conversion of sulfur-containing compounds. rsc.org

In essence, while "Sulfide, methyl tert-pentyl" itself may not be a primary subject of widespread research, the broader fields of organosulfur chemistry and branched alkyl sulfide studies provide a robust framework for understanding its potential properties, synthesis, and applications. Future research may further elucidate the specific characteristics of this compound and its potential utility.

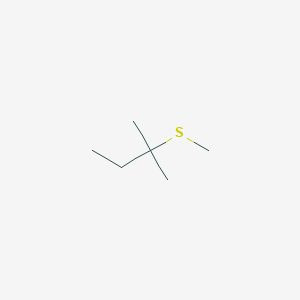

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-2-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-5-6(2,3)7-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOHDSPLOVBXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927846 | |

| Record name | 2-Methyl-2-(methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13286-92-5 | |

| Record name | 2-Methyl-2-(methylthio)-butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-(methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Methyl Tert Pentyl Sulfide

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the methyl tert-pentyl sulfide (B99878) molecule in a single or a few straightforward steps. These methods are often preferred for their efficiency and atom economy.

Nucleophilic Substitution Pathways for Thioether Formation

A cornerstone of thioether synthesis is the nucleophilic substitution reaction, where a sulfur-containing nucleophile displaces a leaving group on an alkyl substrate. masterorganicchemistry.compearson.com This approach is analogous to the well-known Williamson ether synthesis. libretexts.org

Alkyl Halide Reactions with Thiolate Equivalents

The reaction between an alkyl halide and a thiolate anion is a classic and widely used method for preparing sulfides. masterorganicchemistry.comlibretexts.org In the context of methyl tert-pentyl sulfide, this would involve the reaction of a tert-pentyl halide (e.g., tert-pentyl chloride or bromide) with a methyl thiolate source. The methyl thiolate anion (CH₃S⁻), a potent nucleophile, attacks the electrophilic carbon of the tert-pentyl halide, displacing the halide leaving group in an Sₙ2-type mechanism. masterorganicchemistry.comlibretexts.org

The methyl thiolate is typically generated in situ by treating methanethiol (B179389) with a strong base, such as sodium hydride (NaH) or a sodium alkoxide. masterorganicchemistry.com Thiolates are generally excellent nucleophiles and less basic than their alkoxide counterparts, which minimizes competing elimination reactions. masterorganicchemistry.com

A general representation of this reaction is: (CH₃)₂C(Cl)CH₂CH₃ + NaSCH₃ → (CH₃)₂C(SCH₃)CH₂CH₃ + NaCl

Thiourea-Mediated Synthetic Strategies

Thiourea (B124793) serves as a convenient and odorless alternative to volatile and malodorous thiols for the synthesis of thioethers. researchgate.netrsc.org This method involves the reaction of an alkyl halide with thiourea to form an intermediate S-alkylisothiouronium salt. libretexts.orglibretexts.org This salt is then hydrolyzed under basic conditions to yield the corresponding thiol, which can subsequently react with another alkyl halide to form the desired sulfide. libretexts.orglibretexts.org

For the synthesis of methyl tert-pentyl sulfide, one could envision a two-step, one-pot process. First, tert-pentyl halide reacts with thiourea to form the S-tert-pentylisothiouronium salt. Subsequent addition of a methylating agent (like methyl iodide) and a base would lead to the formation of methyl tert-pentyl sulfide. This method avoids the direct handling of methanethiol. researchgate.net Recent developments have shown that thiourea can be used as a sulfur source in one-pot syntheses to generate various thioethers. rsc.orgnih.gov

Thioetherification Reactions

Mechanisms Involving Thiols and Unsaturated Hydrocarbons (e.g., Butenes)

The synthesis of methyl tert-pentyl sulfide can be achieved through the addition of methanethiol to an appropriate isomer of pentene, such as 2-methyl-2-butene (B146552). This reaction typically proceeds via a Markovnikov addition mechanism, where the hydrogen atom of the thiol adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the sulfur atom adds to the more substituted carbon atom. This regioselectivity is crucial for forming the tertiary sulfide structure.

The reaction can be catalyzed by acids or initiated by free radicals. In an acid-catalyzed mechanism, the alkene is first protonated to form a stable tertiary carbocation, which is then attacked by the sulfur atom of the thiol.

Catalytic Synthesis of Branched Alkyl Sulfides

Catalytic methods are increasingly important in organic synthesis due to their efficiency, selectivity, and potential for milder reaction conditions. For the synthesis of branched alkyl sulfides like methyl tert-pentyl sulfide, various catalytic systems have been developed.

Recent research has demonstrated the use of cobalt catalysis for the Markovnikov thiyl radical addition to unactivated alkenes, providing a novel route to tertiary alkyl/aryl sulfides under mild conditions. researchgate.net This method shows compatibility with a range of functional groups. researchgate.net Similarly, rhodium catalysts have been effectively used for the hydrothiolation of alkynes with alkyl thiols, leading to the formation of branched alkyl vinyl sulfides with high regioselectivity. organic-chemistry.orgnih.govacs.org These vinyl sulfides can then be further transformed into saturated sulfides. Nickel-catalyzed cross-coupling reactions also present a viable pathway for the synthesis of thioethers from various starting materials, including alkyl halides. organic-chemistry.org Furthermore, copper-catalyzed thiolations of unactivated tertiary alkyl oxalates with thiols have been reported for the synthesis of sterically hindered tertiary alkyl thioethers. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Reference |

| Cobalt-based | Alkenes, Thiols | Tertiary Alkyl/Aryl Sulfides | researchgate.net |

| Rhodium-based | Alkynes, Alkyl Thiols | Branched Alkyl Vinyl Sulfides | organic-chemistry.orgnih.govacs.orgacs.org |

| Nickel-based | Aryl/Alkenyl Triflates, Alkyl Thiols | Thioethers | organic-chemistry.org |

| Copper(II) triflate | Tertiary Alkyl Oxalates, Thiols | Tertiary Alkyl Thioethers | organic-chemistry.org |

These catalytic approaches offer significant advantages in terms of reaction control and substrate scope, paving the way for the efficient synthesis of complex molecules like methyl tert-pentyl sulfide.

Transition Metal-Catalyzed Carbon-Sulfur Bond Formation

Transition metal catalysis has become an indispensable tool for forming carbon-heteroatom bonds, offering high efficiency and functional group tolerance. Nickel-based catalytic systems, in particular, have shown promise in activating and forming carbon-sulfur bonds.

A novel approach for the synthesis of sulfides involves a nickel-catalyzed aryl exchange reaction. acs.org This method facilitates the synthesis of aryl sulfides by exchanging the aryl groups between an aryl sulfide and an aryl electrophile, avoiding the use of odorous and toxic thiols. acs.org A significant aspect of this methodology is its successful application in transferring primary, secondary, and even sterically demanding tertiary alkyl sulfide groups. acs.org

The catalytic system typically employs a nickel catalyst, such as Ni(cod)₂, in conjunction with a specific phosphine (B1218219) ligand like 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt). acs.org This catalyst combination is crucial for the effective cleavage and formation of aryl-S bonds. acs.org The reaction proceeds by the exchange of groups between two different electrophiles, a conceptually interesting and synthetically valuable strategy. acs.org

Mechanistic studies suggest that the process involves the simultaneous oxidative addition of the aryl sulfide and the aromatic ester to the nickel center. This is followed by a ligand exchange between the generated aryl–Ni–SR and aryl–Ni–OAr species, ultimately leading to the aryl-exchanged products. acs.org The ability of the Ni/dcypt system to mediate this exchange is central to the reaction's success. acs.org

While the reported research focuses on aryl sulfide synthesis, the demonstrated capability to transfer a tertiary alkyl sulfide group suggests a potential pathway for the synthesis of tertiary alkyl sulfides like methyl tert-pentyl sulfide. The reaction successfully transferred a tert-butyl sulfide group to an aryl electrophile, indicating the viability of using nickel catalysis for constructing bonds with sterically hindered tertiary carbons. acs.org

| Sulfide Donor (Ar-S-R) | Alkyl Group (R) Type | Aryl Electrophile | Product (Ar'-S-R) | Yield (%) |

|---|---|---|---|---|

| 2-Pyridyl-S-n-Bu | Primary | 4-Tolyl pivalate | 4-Tolyl-S-n-Bu | 65 |

| 2-Pyridyl-S-i-Pr | Secondary | 4-Tolyl pivalate | 4-Tolyl-S-i-Pr | 55 |

| 2-Pyridyl-S-t-Bu | Tertiary | 4-Tolyl pivalate | 4-Tolyl-S-t-Bu | 51 |

| 2-Pyridyl-S-Me | Methyl | Naphthyl pivalate | Naphthyl-S-Me | 56 |

Application of Ionic Liquid and Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nitrkl.ac.inmdpi.com The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to the other, enabling the reaction to proceed. nitrkl.ac.ingoogle.com This methodology is particularly useful for nucleophilic substitution reactions.

The synthesis of sulfides can be achieved via PTC by reacting an alkyl halide with a hydrosulfide (B80085) or thiolate salt. libretexts.org According to the Starks' Mechanism, the phase transfer catalyst exchanges its anion with the nucleophilic anion in the aqueous phase, forming a lipophilic ion pair that can migrate into the organic phase to react with the organic substrate. nitrkl.ac.in

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as "green" or "designer" solvents and catalysts. researchgate.net Many ILs are based on imidazolium (B1220033) or phosphonium cations and can themselves act as phase transfer catalysts. mdpi.comissp.ac.ru Their use can lead to higher reaction rates and selectivities. mdpi.com In the context of sulfide synthesis, an IL can serve as the reaction medium, and in some cases, also as the catalyst, promoting the reaction between a thiolate and an alkyl halide. mdpi.com

For the synthesis of methyl tert-pentyl sulfide, a PTC approach could involve the reaction of sodium tert-pentyl thiolate (prepared from tert-pentyl thiol and a base) with a methylating agent like methyl iodide. A challenge in using tertiary substrates is the potential for competing E2 elimination reactions. khanacademy.org However, the choice of catalyst, solvent, and reaction conditions can be optimized to favor the desired SN2 substitution. Using an ionic liquid as the solvent could provide a unique reaction environment that enhances the nucleophilicity of the thiolate while potentially suppressing elimination pathways. mdpi.com For instance, di-cationic ionic liquids have been shown to be effective phase transfer catalysts in fluorination reactions, achieving high yields and chemoselectivity. mdpi.com

| Catalyst/Ionic Liquid | Type | Application Example | Reference |

|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt (PTC) | Synthesis of symmetrical disulfides from alkyl halides. scispace.com | scispace.com |

| Tetrabutyl Phosphonium bromide (TBPB) | Quaternary Phosphonium Salt (PTC) | Synthesis of benzyl (B1604629) sulfides from benzyl chloride. nitrkl.ac.in | nitrkl.ac.in |

| 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) | Ionic Liquid | Used as a reaction medium for substitution reactions. mdpi.com | mdpi.com |

| Di-cationic ionic liquids (DCILs) | Ionic Liquid (PTC) | Used as phase transfer catalysts in fluorination reactions. mdpi.com | mdpi.com |

Mechanistic Investigations of Methyl Tert Pentyl Sulfide Reactions

Gas-Phase Reaction Kinetics and Pathways

The gas-phase reactions of methyl tert-pentyl sulfide (B99878) are characterized by complex mechanisms that are highly dependent on conditions such as temperature and the presence of other reactive species.

Pyrolysis Mechanisms and Decomposition Processes

The thermal decomposition, or pyrolysis, of methyl tert-pentyl sulfide can proceed through different pathways, primarily concerted unimolecular decompositions and free-radical chain reactions. The dominant mechanism is largely influenced by the temperature of the system.

At moderately high temperatures, methyl tert-pentyl sulfide is expected to undergo a concerted unimolecular decomposition. This pathway is analogous to the pyrolysis of other tert-alkyl sulfides, such as di-tert-butyl sulfide. rsc.org The proposed mechanism involves a four-centered transition state, leading to the formation of an alkene and a thiol.

For methyl tert-pentyl sulfide, this decomposition would yield 2-methyl-2-butene (B146552) and methanethiol (B179389), or potentially 2-methyl-1-butene (B49056) and methanethiol, depending on the hydrogen atom that participates in the cyclic transition state. Studies on the pyrolysis of similar compounds, like di-tert-butyl sulfide, have shown that this unimolecular pathway is a key reaction that explains the first-order kinetics of the sulfide's decomposition, even in the presence of radical inhibitors. rsc.orgresearchgate.net

The general reaction for the unimolecular decomposition of a tert-alkyl sulfide can be represented as:

In the case of methyl tert-pentyl sulfide (R = CH₃), the products would be methanethiol and isomers of pentene. The pyrolysis of methyl t-butyl sulfide has been observed to primarily yield isobutene and methanethiol, supporting this type of decomposition mechanism. researchgate.net

Table 1: Analogous Unimolecular Decomposition Reactions

| Reactant | Products | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

| Di-tert-butyl sulfide | Isobutene + tert-Butyl thiol | 360 - 413 | - | rsc.org |

| Methyl t-butyl sulfide | Isobutene + Methanethiol | 509 - 540 | 238 ± 4 | researchgate.net |

Data for methyl tert-pentyl sulfide is not directly available and is inferred from analogous compounds.

At higher temperatures, free-radical chain reactions become more significant in the pyrolysis of methyl tert-pentyl sulfide. These mechanisms are initiated by the homolytic cleavage of the weakest bond in the molecule, which is typically the carbon-sulfur bond.

The initiation step would involve the breaking of either the methyl-sulfur or the tert-pentyl-sulfur bond:

Initiation:

CH₃-S-C(CH₃)₂CH₂CH₃ → CH₃• + •S-C(CH₃)₂CH₂CH₃

CH₃-S-C(CH₃)₂CH₂CH₃ → CH₃S• + •C(CH₃)₂CH₂CH₃

The resulting free radicals can then participate in a series of propagation steps, including hydrogen abstraction and β-scission, leading to a variety of smaller products. For instance, the tert-pentyl radical can undergo β-scission to form an alkene and a smaller alkyl radical. The thiyl radical (CH₃S•) can abstract hydrogen atoms or participate in other radical combination reactions. The pyrolysis of complex hydrocarbons often involves such free-radical reaction steps. umich.edu The study of thioether pyrolysis, in general, points towards mechanisms involving homolysis of the C-S bond to initiate radical reactions. researchgate.net

Oxidation Reactions in Atmospheric and Combustion Environments

The oxidation of methyl tert-pentyl sulfide is a critical process in both atmospheric chemistry, where it contributes to the formation of aerosols and acid rain, and in combustion systems. The primary initiators of this oxidation are highly reactive species like hydroxyl radicals and hydrogen atoms.

In the atmosphere, the dominant sink for many volatile organic compounds, including alkyl sulfides, is their reaction with the hydroxyl (•OH) radical. conicet.gov.ar The oxidation of alkyl sulfides by •OH radicals can proceed via two main pathways: hydrogen abstraction and addition to the sulfur atom.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl groups, forming water and an alkyl sulfide radical.

Addition: The •OH radical can add to the sulfur atom, forming a sulfur-containing adduct.

copernicus.orgTable 2: Rate Constants for the Reaction of Alkyl Sulfides with OH Radicals at Room Temperature

| Alkyl Sulfide | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Dimethyl sulfide | (4.8 ± 0.9) x 10⁻¹¹ | tandfonline.com |

| Ethyl methyl sulfide | (8.5 ± 1.5) x 10⁻¹¹ | tandfonline.com |

| Diethyl sulfide | (1.6 ± 0.3) x 10⁻¹⁰ | conicet.gov.ar |

Rate constant for methyl tert-pentyl sulfide is not directly available and can be estimated to be of a similar order of magnitude.

In combustion environments and other high-temperature settings, reactions with hydrogen atoms (H•) can be a significant degradation pathway for methyl tert-pentyl sulfide. Theoretical studies on the reactions of H atoms with dimethyl sulfide and ethyl methyl sulfide have identified two primary reaction channels: hydrogen abstraction and S-alkyl transfer. researchgate.net

Hydrogen Abstraction:

S-Alkyl Transfer (Substitution):

For ethyl methyl sulfide, the channel leading to the formation of methanethiol and an ethyl radical is found to be kinetically more favorable at lower temperatures. researchgate.netA similar preference for the formation of methanethiol and the tert-pentyl radical would be expected for methyl tert-pentyl sulfide.

In addition to hydroxyl radicals and hydrogen atoms, other reactive species such as nitrate (B79036) radicals (NO₃) and halogen atoms (e.g., Cl) can also contribute to the atmospheric oxidation of alkyl sulfides, particularly in specific environments like the marine boundary layer or polluted coastal areas. The reaction of chlorine atoms with ethyl methyl sulfide has been shown to produce hydrochloric acid, sulfur dioxide, acetaldehyde, and formaldehyde. conicet.gov.ar

Solution-Phase Chemical Transformations

The reactivity of methyl tert-pentyl sulfide in solution is characterized by transformations at the sulfur center and the potential for the rearrangement of its alkyl framework. Understanding the mechanisms of these reactions is crucial for predicting product formation and controlling reaction outcomes.

Nucleophilic substitution reactions at the sulfur atom of methyl tert-pentyl sulfide are a key aspect of its chemistry. However, direct substitution at the sulfur atom is less common than reactions involving the adjacent carbon atoms. When considering the reaction of a nucleophile with methyl tert-pentyl sulfide, the substitution pattern on the alkyl groups dictates the likely mechanistic pathway. The tert-pentyl group, being a tertiary alkyl group, significantly hinders SN2-type reactions at the α-carbon due to steric bulk. vanderbilt.edu

Therefore, nucleophilic attack is more likely to occur at the less sterically hindered methyl group, although this is also generally slow. A more plausible scenario for substitution involves the cleavage of the C-S bond, leading to a carbocation intermediate, characteristic of an SN1 mechanism. rsc.orgsavemyexams.com

SN1 Mechanism:

The SN1 mechanism for methyl tert-pentyl sulfide is a two-step process:

Formation of a Carbocation: The carbon-sulfur bond breaks heterolytically, with the sulfur atom taking the bonding electrons. This is the slow, rate-determining step and results in the formation of a tertiary pentyl carbocation and a methyl thiolate anion. The stability of the tertiary carbocation is a key driving force for this pathway. rsc.orgsavemyexams.com

Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile.

The stability of the tertiary carbocation intermediate is a critical factor favoring the SN1 pathway. rsc.org This stability arises from the electron-donating inductive effect of the three alkyl groups attached to the positively charged carbon.

Interactive Table: Factors Influencing Nucleophilic Substitution Mechanisms of Alkyl Sulfides

| Factor | SN1 Mechanism | SN2 Mechanism | Relevance to Methyl tert-Pentyl Sulfide |

| Substrate Structure | Favored by tertiary > secondary > primary alkyl groups. savemyexams.com | Favored by primary > secondary > tertiary alkyl groups. vanderbilt.edu | The tertiary nature of the tert-pentyl group strongly favors the SN1 pathway. rsc.orgsavemyexams.com |

| Nucleophile | Nucleophile strength is not critical for the rate-determining step. rsc.org | Requires a strong nucleophile. vanderbilt.edu | A wide range of nucleophiles can react via the SN1 mechanism. |

| Leaving Group | A good leaving group is required. | A good leaving group is required. | The methylthiolate group is a reasonable leaving group. |

| Solvent | Favored by polar, protic solvents. | Favored by polar, aprotic solvents. | Reactions in polar, protic solvents would proceed via an SN1 mechanism. |

Intramolecular rearrangements in molecules like methyl tert-pentyl sulfide can occur under specific conditions, often acid-catalyzed, and typically involve the migration of an alkyl or aryl group. These rearrangements often proceed through carbocation intermediates, similar to those formed in SN1 reactions.

One of the well-known rearrangements involving sulfides is the Stevens rearrangement, which involves the migration of a group from a sulfur atom to an adjacent carbon in a sulfonium (B1226848) ylide. nih.gov Another relevant rearrangement is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. researchgate.net However, for a simple alkyl sulfide like methyl tert-pentyl sulfide, rearrangements are more likely to be of the Wagner-Meerwein type, involving hydride or alkyl shifts in a carbocation intermediate.

Wagner-Meerwein Rearrangement:

If methyl tert-pentyl sulfide is subjected to conditions that promote the formation of a carbocation (e.g., treatment with a strong acid), the initially formed tertiary pentyl carbocation can undergo rearrangement to a more stable carbocation, if possible. However, in the case of the tert-pentyl carbocation (2-methyl-2-butyl cation), it is already a stable tertiary carbocation. A 1,2-hydride shift from the adjacent methylene (B1212753) group would lead to a less stable secondary carbocation. A 1,2-methyl shift would result in the same tertiary carbocation. Therefore, significant Wagner-Meerwein rearrangements of the initial tert-pentyl carbocation are not expected under typical conditions.

However, rearrangements could be envisioned if the reaction is initiated at a different position or if the reaction conditions are harsh enough to promote less favorable rearrangements. For instance, protonation of the sulfur atom followed by elimination of methanethiol could lead to a tert-pentyl cation, which is relatively stable.

Research Findings on Related Rearrangements:

While specific studies on the intramolecular rearrangement of methyl tert-pentyl sulfide are not abundant in the literature, research on analogous systems provides insight. For example, studies on the acid-catalyzed rearrangement of other ethers and sulfides show the prevalence of carbocation-mediated pathways. annualreviews.org Deuterium labeling studies in Friedel-Crafts cyclialkylation reactions have demonstrated that rearrangements often precede the final ring-closing step. cdnsciencepub.com

Interactive Table: Potential Intramolecular Rearrangements

| Rearrangement Type | General Mechanism | Applicability to Methyl tert-Pentyl Sulfide |

| Wagner-Meerwein Rearrangement | Involves a 1,2-shift of a hydride, alkyl, or aryl group in a carbocation intermediate to form a more stable carbocation. | The initially formed tert-pentyl carbocation is already a stable tertiary carbocation, making further stabilization via this mechanism unlikely. |

| Stevens Rearrangement | A base-mediated rearrangement of a sulfonium ylide involving a 1,2-migration. nih.gov | Would require the formation of a sulfonium salt and subsequent treatment with a strong base to form the ylide. |

| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution. researchgate.net | Not applicable as methyl tert-pentyl sulfide does not contain an activated aromatic ring. |

Computational Chemistry and Theoretical Characterization of Methyl Tert Pentyl Sulfide

Quantum Chemical Methodologies for Structural and Electronic Analysis

Quantum chemical calculations are fundamental to predicting the molecular properties of substances like methyl tert-pentyl sulfide (B99878). These methods, which are based on the principles of quantum mechanics, allow for the detailed analysis of molecular geometries, electronic structures, and reaction pathways. nih.govbeilstein-journals.org Both Density Functional Theory (DFT) and high-level ab initio methods are employed to achieve a comprehensive theoretical understanding.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. acs.orgacs.org Functionals such as B3LYP and M06-2X are frequently used to investigate organosulfur compounds. nsf.govconicet.gov.ar These methods are applied to elucidate various aspects of methyl tert-pentyl sulfide's chemical nature.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, including those involving methyl tert-pentyl sulfide. By modeling reactions such as thermal decomposition (pyrolysis) or oxidation, researchers can identify stable intermediates, products, and, crucially, the transition state structures that connect them. researchgate.netmit.edu

For instance, the pyrolysis of dialkyl sulfides often proceeds through mechanisms involving C-S bond cleavage. mit.edu DFT can be used to model the homolytic dissociation of the methyl-sulfur or tert-pentyl-sulfur bond. The process involves locating the transition state for this bond-breaking event and calculating its energy, which corresponds to the activation energy of the reaction. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly links the reactant (methyl tert-pentyl sulfide) to the resulting radical products (methyl radical and tert-pentylthio radical, or tert-pentyl radical and methylthio radical). Studies on analogous compounds, such as di-tert-butyl sulfide, have shown that concerted unimolecular elimination reactions, forming an alkene and a thiol, are also important pathways that can be effectively studied using DFT. mit.edursc.org

One of the significant applications of DFT is the calculation of thermochemical properties. nih.govresearchgate.net For methyl tert-pentyl sulfide, key properties include its standard enthalpy of formation (ΔfH°) and bond dissociation energies (BDEs), which quantify the strength of its chemical bonds. The C-S bond is particularly important for the chemistry of sulfides.

DFT methods, such as M05-2X, have been shown to reliably predict C-S bond dissociation enthalpies. tandfonline.com The calculated BDE for the C-S bonds in methyl tert-pentyl sulfide provides insight into its thermal stability and the likely initial steps of its decomposition.

| Property | Calculated Value | Methodology Notes |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°(g)) | -191.61 kJ/mol | Calculated using a Quantitative Structure-Property Relationship (QSPR) model based on PM3 semi-empirical optimization. |

| C(tert)-S Bond Dissociation Energy (BDE) | ~68-74 kcal/mol | This is a representative value for C-S bonds in similar aliphatic sulfides, as specific calculations for methyl tert-pentyl sulfide are not available. DFT methods like B3LYP and M05-2X are commonly used for BDE calculations. nsf.govtandfonline.com |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nist.govnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

For methyl tert-pentyl sulfide, the HOMO is expected to be localized primarily on the sulfur atom, specifically involving its lone pair electrons. The LUMO, conversely, would likely be an antibonding σ* orbital associated with the C-S bonds. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net DFT calculations are routinely used to determine these orbital energies and the resulting gap.

| Sulfide Example | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Dimethyl Sulfide | -8.67 | 0.65 | 9.32 | DFT/B3LYP |

| Diethyl Sulfide | -8.41 | 0.78 | 9.19 | DFT/B3LYP |

| Di-tert-butyl Sulfide | -8.25 | 1.05 | 9.30 | DFT/B3LYP |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. whiterose.ac.ukrsc.org It is calculated by DFT and plotted onto the molecule's electron density surface. Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green represents areas of neutral potential. sciencepublishinggroup.com

For methyl tert-pentyl sulfide, the MEP map would clearly show a region of high negative electrostatic potential (red) located around the sulfur atom. This is due to the presence of the sulfur atom's two lone pairs of electrons, making it the primary site for interactions with electrophiles, such as protons or metal cations. whiterose.ac.uknih.gov The alkyl groups (methyl and tert-pentyl) would be characterized by relatively neutral (green) to slightly positive (blue-green) potential. This analysis is crucial for understanding non-covalent interactions and predicting sites of reaction. researchgate.net

While DFT is a versatile tool, for calculations demanding very high accuracy, more rigorous ab initio methods are employed. core.ac.uk These methods are based on first principles without the empirical parameterization inherent in some DFT functionals. Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4), Complete Basis Set (CBS) methods (e.g., CBS-QB3), and Weizmann-n (Wn) theories (e.g., W1), are particularly powerful. uni-muenchen.degaussian.comacs.org They combine results from several high-level calculations to extrapolate to a result that approaches the exact solution of the Schrödinger equation. researchgate.net

These methods are often considered the "gold standard" for calculating thermochemical data like enthalpies of formation. acs.orgarxiv.org For organosulfur compounds, methods like CBS-QB3 and G3MP2B3 have been demonstrated to provide results with high accuracy, often within 1-2 kcal/mol of experimental values. researchgate.netsciencepublishinggroup.comnih.gov They serve to benchmark the accuracy of less computationally expensive DFT methods and to provide reliable thermochemical data when experimental values are unavailable or uncertain. researchgate.netacs.org

| Computational Method | Calculated ΔfH° (kJ/mol) | Typical Deviation from Experiment (kJ/mol) |

|---|---|---|

| G3MP2B3 | -120.5 | ± 4-5 |

| CBS-QB3 | -121.2 | ± 2-4 nih.gov |

| W1 | -121.0 | ± 1-2 uni-muenchen.de |

| Experimental | -120.9 ± 1.3 | N/A |

Density Functional Theory (DFT) Applications

Automated Reaction Mechanism Generation for Organosulfur Systems

The complexity of reaction networks in organosulfur chemistry necessitates the use of automated reaction mechanism generation (RMG) software. mit.edu Tools like the Reaction Mechanism Generator (RMG) have been successfully employed to construct detailed kinetic models for the thermal decomposition and oxidation of various sulfur-containing compounds. mit.edumit.edu

RMG operates by systematically identifying important species and reactions based on a flux-based algorithm. semanticscholar.org It utilizes a database of known thermochemical and kinetic parameters, often derived from high-level ab initio calculations like CCSD(T), to estimate the properties of new species and reactions. mit.edusemanticscholar.org For instance, in the study of di-tert-butyl sulfide pyrolysis, RMG generated a mechanism with 147 species and 996 reactions, highlighting the significant role of free radical pathways. mit.edu The software has been expanded to include oxygenated sulfur systems, enabling the study of complex processes like dimethyl sulfide oxidation. mit.edu This involves augmenting thermochemistry estimation techniques for molecules with higher valence sulfur. mit.edu

The application of RMG and similar automated tools, such as Genesys, provides a powerful approach to understanding the intricate details of organosulfur chemistry, from atmospheric transformations to industrial processes. mit.edumit.edu These generated mechanisms can be refined by incorporating high-accuracy single-point energy calculations to improve the reliability of the model predictions. mit.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Alkyl Sulfides

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structure. iupac.org This approach has been applied to various classes of compounds, including alkyl sulfides, to estimate properties like critical temperature, critical pressure, and standard enthalpy of formation. nih.govresearchgate.net

The development of a QSPR model involves several key steps. First, the chemical structures of the compounds in a dataset are optimized using computational methods such as molecular mechanics (MM+) followed by semi-empirical methods (e.g., PM3). semanticscholar.org Subsequently, a large number of molecular descriptors, which are numerical representations of the molecular structure, are calculated. semanticscholar.org Genetic algorithms (GA) are often employed to select the most relevant subset of descriptors for a particular property. researchgate.net Finally, a mathematical model, typically a multiple linear regression (MLR) or a more complex non-linear model, is built to correlate the selected descriptors with the experimental property values. nih.govresearchgate.net

For sulfur-containing compounds, QSPR models have been developed to predict critical properties with high accuracy. nih.gov For example, a study on over 130 different sulfur-containing compounds resulted in a QSPR model for critical temperature with a coefficient of determination (R²) of 0.936. nih.gov Another study presented a QSPR model for predicting the standard enthalpy of formation for a large set of organic compounds, including methyl tert-pentyl sulfide. semanticscholar.org The predicted value for methyl tert-pentyl sulfide was -191.61 kJ/mol, which can be compared to the experimental value. semanticscholar.org

The predictive power of QSPR models relies on the careful selection of descriptors that capture the essential structural features influencing the property of interest. iupac.org These models serve as valuable tools for estimating the properties of unmeasured or novel compounds, thereby accelerating the design and evaluation of new chemical entities. iupac.org

Table 1: Predicted vs. Experimental Standard Enthalpy of Formation for Selected Alkyl Sulfides

| Compound Name | Experimental ΔH_f° (kJ/mol) | Predicted ΔH_f° (kJ/mol) |

| Methyl tert-pentyl sulfide | -179.99 | -191.61 |

| Diethyl sulfide | -119.4 | -137.86 |

| Data sourced from a QSPR study on the standard enthalpy of formation of organic compounds. semanticscholar.org |

Environmental Fate and Biotransformation of Methyl Tert Pentyl Sulfide

Occurrence as an Impurity or Component in Petroleum Products

Methyl tert-pentyl sulfide (B99878) has been identified as a component of catalytically cracked naphtha, which is a significant blendstock for gasoline. igi-global.com Its presence in fuel is a result of the complex refining processes that crude oil undergoes. The sulfur content in petroleum products is a major concern due to the corrosive nature of some sulfur compounds and the emission of sulfur oxides upon combustion. igi-global.com Various analytical methods, such as gas chromatography with sulfur chemiluminescence detection, are employed to identify and quantify specific sulfur compounds like methyl tert-pentyl sulfide in petroleum feeds and products, including gasoline, diesel, and natural gas liquids. sgs.comintertek.com

Table 1: Common Sulfides and Thiophenes in FCC Naphtha

| Compound Class | Examples |

|---|---|

| Sulfides | Butyl-methyl sulfide, Butyl-ethyl sulfide, Tert-pentyl methylsulfide , Tert-butyl isopropyl sulfide, Tert-pentyl ethylsulfide, Tert-pentyl iso-propyl sulfide, Iso-propyl butylsulfide |

| Thiophenes | Thiophene, 2-Methyl thiophene, 3-Methyl thiophene, Tetrahydro thiophene, Iso-propyl thiophene, Methylethyl thiophene, Dimethyl thiophene, Trimethyl thiophene |

Source: Adapted from Javadli et al., 2012 igi-global.com

Biodegradation Pathways and Microbial Interactions

The biodegradation of organosulfur compounds is a key process in their environmental attenuation. While specific studies on methyl tert-pentyl sulfide are limited, the biodegradation of analogous compounds, particularly other alkyl sulfides and the structurally similar tert-amyl ethers, provides a strong basis for understanding its likely fate.

Under aerobic conditions, microorganisms can utilize organosulfur compounds as a source of carbon and sulfur. The initial step in the aerobic degradation of many fuel ethers, which is analogous to sulfides, involves the action of monooxygenase enzymes. researchgate.netresearchgate.net For instance, the aerobic biodegradation of ethyl tert-butyl ether (ETBE) is initiated by the hydroxylation of the ethoxy carbon, leading to the formation of intermediates like tert-butyl alcohol (TBA). researchgate.net

By analogy, the aerobic biodegradation of methyl tert-pentyl sulfide would likely be initiated by a monooxygenase attacking either the methyl or the tert-pentyl group. This would lead to the cleavage of the carbon-sulfur bond. Strains of Rhodococcus and Mycobacterium are well-known for their ability to desulfurize a broad range of organosulfur compounds found in gasoline, often via a sulfur-specific pathway (the "4S" pathway) that removes sulfur without breaking down the carbon structure. nih.govoup.comtandfonline.comsemanticscholar.orgmdpi.com

Anaerobic biodegradation of fuel components can occur under different electron-accepting conditions, such as nitrate-reducing, sulfate-reducing, iron(III)-reducing, and methanogenic conditions. oup.comnih.gov Studies on the anaerobic biotransformation of the fuel oxygenate tert-amyl methyl ether (TAME), a structural analog of methyl tert-pentyl sulfide, have shown that its degradation is most favorable under sulfate-reducing conditions. oup.com The initial step in the anaerobic degradation of TAME under these conditions is O-demethylation, leading to the formation of tert-amyl alcohol. oup.com

It is plausible that methyl tert-pentyl sulfide could also be biodegraded anaerobically, particularly under sulfate-reducing conditions. The initial step would likely involve the cleavage of the methyl-sulfur or pentyl-sulfur bond. However, it is worth noting that some studies have found ether oxygenates like TAME to be recalcitrant under certain anaerobic conditions. nm.gov The presence of a tertiary carbon structure, as in the tert-pentyl group, can sometimes hinder biodegradation. nm.gov

While specific microbial strains that degrade methyl tert-pentyl sulfide have not been reported, studies on analogous compounds offer significant insights. For tert-amyl methyl ether (TAME), propane-oxidizing bacteria have been shown to be capable of its degradation. usgs.govnih.gov Furthermore, research on the biodegradation of gasoline has identified several bacterial genera with the ability to degrade a wide range of fuel components. These include:

Rhodococcus : Strains of Rhodococcus erythropolis have demonstrated the ability to desulfurize various heterocyclic sulfur compounds in gasoline. oup.com

Mycobacterium : Mycobacterium goodii has been found to desulfurize dibenzothiophene (B1670422) and benzothiophene. nih.gov

Aquincola : Aquincola tertiaricarbonis is known to be capable of biodegrading ethyl tert-butyl ether (ETBE). nih.gov

Pseudomonas : Pseudomonas putida has been shown to oxidize methyl tert-butyl ether (MTBE). nih.gov

It is highly probable that microbial consortia containing these or similar bacteria would be capable of degrading methyl tert-pentyl sulfide in contaminated environments.

The identification of metabolites is crucial for elucidating biodegradation pathways. For the anaerobic degradation of TAME under sulfate-reducing conditions, the primary metabolite identified is tert-amyl alcohol. oup.com In the aerobic degradation of ETBE, tert-butyl alcohol (TBA) is a key intermediate. nih.gov

Based on these analogies, the biodegradation of methyl tert-pentyl sulfide would likely produce tert-pentyl alcohol and methanethiol (B179389) as primary metabolites, depending on which C-S bond is cleaved. Further degradation of these intermediates would then occur. For example, tert-pentyl alcohol can be further biodegraded by some microorganisms. nih.gov

Photochemical and Abiotic Degradation Processes in Environmental Systems

In addition to biodegradation, abiotic processes can contribute to the transformation of methyl tert-pentyl sulfide in the environment. The photosensitized oxidation of sulfides is a known degradation pathway. rsc.org This process involves the reaction of the sulfide with singlet oxygen, which can be generated in sunlit surface waters containing natural photosensitizers. This reaction typically leads to the formation of the corresponding sulfoxide. rsc.org

While direct studies on methyl tert-pentyl sulfide are not available, research on other sulfides suggests that it would be susceptible to photooxidation. However, the rate of this process can be influenced by factors such as the steric hindrance around the sulfur atom. rsc.org Other abiotic degradation pathways, such as hydrolysis, are generally not considered significant for simple alkyl sulfides under typical environmental conditions. researchgate.net

Advanced Analytical Techniques for Methyl Tert Pentyl Sulfide Research

Gas Chromatography-Based Characterization and Detection

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of methyl tert-pentyl sulfide (B99878) research, GC separates it from other components in a sample mixture based on its boiling point and affinity for the chromatographic column's stationary phase. The separated compound then elutes from the column and enters a detector for identification and quantification. The choice of detector is critical and is dictated by the specific goals of the analysis, such as structural confirmation, trace-level quantification, or selective detection in a complex matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. For the analysis of methyl tert-pentyl sulfide, a sample is injected into the GC, where the compound is separated from the matrix. Upon eluting from the GC column, it enters the MS ion source, where it is typically ionized by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are then separated by their mass-to-charge ratio (m/z).

The resulting mass spectrum serves as a chemical fingerprint. The structure of methyl tert-pentyl sulfide can be confirmed by comparing its fragmentation pattern and retention time with those of a known standard or by matching the spectrum against established spectral libraries, such as those from the National Institute of Standards and Technology (NIST). Quantification is achieved by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards. This method is widely used for analyzing volatile organic compounds in various matrices, including water and fuel. researchgate.net

Table 1: GC-MS Operational Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Creates predictable and reproducible fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | Standard energy level that generates stable and comparable mass spectra. oup.com |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for identification of unknowns; SIM is used for higher sensitivity quantification of target compounds. oup.com |

| Mass Analyzer | Quadrupole | Commonly used for its robustness and cost-effectiveness in routine analysis. |

| Data Analysis | Library Matching (e.g., NIST) | Compares the acquired mass spectrum with a database of known compounds for identification. |

While standard GC-MS provides nominal mass data, high-resolution mass spectrometry (GC-HRMS) offers significantly greater mass accuracy. This capability is crucial for unambiguously determining the elemental composition of a compound. wiley.com For methyl tert-pentyl sulfide, which has a monoisotopic mass of 118.081621 Da, GC-HRMS can measure this mass with high precision (typically to within a few parts per million). chemspider.com

This accuracy allows researchers to distinguish methyl tert-pentyl sulfide from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby confirming its molecular formula of C₆H₁₄S. This level of certainty is essential in complex sample analysis where multiple compounds may co-elute or have similar fragmentation patterns. wiley.com

In many applications, particularly in the petrochemical and environmental fields, samples contain a vast number of hydrocarbon compounds that can interfere with the detection of trace-level sulfur species. Sulfur-specific detectors offer a solution by responding selectively to sulfur-containing compounds while ignoring the hydrocarbon matrix.

The sulfur chemiluminescence detector (SCD) is a highly selective and sensitive detector for sulfur compounds. hpst.cz Its operation involves three main stages:

Combustion: Effluent from the GC column, including methyl tert-pentyl sulfide, is combusted in a hydrogen-rich flame, which converts all sulfur-containing molecules into sulfur monoxide (SO). hpst.czscribd.com

Chemiluminescent Reaction: The SO molecules are then reacted with ozone (O₃) in a reaction chamber. This reaction produces electronically excited sulfur dioxide (SO₂*). hpst.cz

Detection: The excited SO₂* relaxes to its ground state by emitting light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of sulfur entering the detector. hpst.cz

A key advantage of the SCD is its equimolar response, meaning its signal is directly proportional to the mass of sulfur, regardless of the compound's structure. scribd.com This simplifies quantification, as a single sulfur compound can be used to calibrate the detector for all other sulfur species, including methyl tert-pentyl sulfide. The SCD is widely used for analyzing sulfur compounds in natural gas and other gaseous fuels according to methods like ASTM D5504. shimadzu.com

The pulsed flame photometric detector (PFPD) is an evolution of the traditional flame photometric detector (FPD). The PFPD combusts column effluent in a pulsed flame, where the emission of light from excited sulfur species (S₂*) is measured by a photomultiplier tube. davidsonanalytical.co.ukscioninstruments.com The pulsed nature of the flame, which cycles at approximately 3-4 Hz, concentrates the light emission into short, intense bursts, significantly enhancing sensitivity and selectivity compared to the continuous flame of a standard FPD. tau.ac.il

The PFPD provides several advantages for the analysis of methyl tert-pentyl sulfide:

Enhanced Sensitivity: It can achieve detection limits in the low picogram-per-second range for sulfur. tau.ac.il

High Selectivity: The detector shows high selectivity for sulfur and phosphorus over hydrocarbons. scioninstruments.com

Equimolar Response: The constant temperature and gas mixture in the premixed flame ensure uniform combustion conditions, leading to an equimolar response for sulfur compounds. davidsonanalytical.co.uk

The PFPD is a robust tool for the determination of volatile sulfur compounds in a variety of matrices, from beverages to petroleum products. davidsonanalytical.co.uk

For exceptionally complex samples where standard single-column GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior resolving power. researchgate.netresearchgate.net This technique utilizes two different chromatographic columns connected in series via a modulator interface. researchgate.net

First Dimension: A longer, standard non-polar column performs an initial separation, typically based on boiling point.

Modulator: The modulator traps, focuses, and re-injects small, sequential fractions of the effluent from the first column onto the second column.

Second Dimension: A shorter, "fast" column with a different stationary phase (e.g., polar) performs a very rapid secondary separation based on a different property, such as polarity. researchgate.net

The result is a structured, two-dimensional chromatogram that can separate thousands of individual compounds in a single run. acs.org When coupled with a sulfur-specific detector like SCD or a fast-scanning mass spectrometer (like a Time-of-Flight MS), GCxGC is an unparalleled tool for the detailed characterization of individual sulfur isomers, such as methyl tert-pentyl sulfide, in the most complex hydrocarbon matrices. nih.gov This technique is essential for providing detailed information on the distribution of sulfur-containing compounds in petrochemical streams. nih.gov

Table 2: Summary of Advanced GC Detectors for Methyl tert-Pentyl Sulfide Analysis

| Technique | Principle | Selectivity | Key Advantage for Methyl tert-Pentyl Sulfide |

|---|---|---|---|

| GC-MS | Electron ionization and mass-to-charge separation. | Low (Universal Detector) | Provides structural information via fragmentation patterns for positive identification. diabloanalytical.com |

| GC-HRMS | High-accuracy mass measurement. wiley.com | Low (Universal Detector) | Unambiguously confirms the elemental formula (C₆H₁₄S). wiley.com |

| GC-SCD | Chemiluminescent reaction of sulfur monoxide with ozone. hpst.cz | Very High for Sulfur | Equimolar response simplifies quantification; high selectivity eliminates hydrocarbon interference. hpst.czscribd.com |

| GC-PFPD | Light emission from excited sulfur species in a pulsed flame. davidsonanalytical.co.uk | High for Sulfur | Enhanced sensitivity and equimolar response. davidsonanalytical.co.uktau.ac.il |

| GCxGC | Orthogonal separation using two different GC columns. researchgate.netresearchgate.net | N/A (Separation Technique) | Unmatched separation power for resolving isomers and overcoming co-elution in highly complex samples. acs.orgnih.gov |

Gas Chromatography-Olfactometry (GC-O) for Sensory Attribute Correlation

Gas Chromatography-Olfactometry (GC-O) stands as a pivotal technique for correlating specific chemical compounds with their sensory attributes. This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. odourobservatory.org As compounds elute from the GC column, the effluent is split, with one portion directed to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can assess the odor. odourobservatory.orgnih.gov This dual detection allows for the direct association of an odor event with a specific chromatographic peak. odourobservatory.org

The primary advantage of GC-O is its ability to identify odor-active compounds that might be present at concentrations too low for instrumental detection but still possess significant sensory impact. odourobservatory.orgnih.govresearchgate.net The human olfactory system can be far more sensitive to certain odorants than analytical instruments. odourobservatory.org

The correlation of GC-O data with sensory panel assessments of the bulk sample can be complex. Statistical methods like Generalized Procrustes Analysis have been used to examine the relationship between sensory data and GC-O results, helping to understand any distortions that may be introduced by the extraction method. nih.gov

Table 1: Key Aspects of Gas Chromatography-Olfactometry (GC-O)

| Feature | Description | Relevance to Methyl tert-Pentyl Sulfide Research |

| Principle | Combines gas chromatographic separation with human sensory detection. odourobservatory.orgnih.gov | Allows for the direct correlation of the instrumental detection of methyl tert-pentyl sulfide with its specific odor characteristic. |

| Output | Olfactogram, which links perceived odors to specific points in the chromatogram. odourobservatory.org | Provides a detailed sensory profile of methyl tert-pentyl sulfide, including its odor quality and intensity. |

| Sensitivity | The human nose can detect certain compounds at levels below instrumental detection limits. odourobservatory.orgresearchgate.net | Enables the detection and sensory characterization of trace amounts of methyl tert-pentyl sulfide that might otherwise be missed. |

| Application | Identification of key odorants in complex mixtures like foods and beverages. mdpi.com | Crucial for understanding the contribution of methyl tert-pentyl sulfide to the overall aroma of a product. |

Sample Preparation and Enrichment Strategies for Volatile Organosulfur Compounds

The analysis of volatile organosulfur compounds (VOSCs) like methyl tert-pentyl sulfide is often challenging due to their presence at trace levels in complex matrices. researchgate.netacs.org Therefore, effective sample preparation and enrichment are critical steps to isolate and concentrate these compounds before instrumental analysis. mdpi.com

Headspace techniques are widely used for the analysis of volatile compounds as they are generally simple, fast, and avoid the introduction of non-volatile matrix components into the analytical system. nih.gov

Static Headspace: In this technique, a sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. scispace.com A portion of this headspace gas is then injected into the gas chromatograph. scispace.com Optimization of parameters such as sample volume, temperature, and equilibration time is crucial for achieving good sensitivity and reproducibility. scispace.comiwaponline.com

Dynamic Headspace (Purge-and-Trap): This method involves purging the sample with an inert gas to strip the volatile compounds, which are then trapped on an adsorbent material. sisweb.comnih.gov The trap is subsequently heated to desorb the concentrated analytes into the GC system. sisweb.com Dynamic headspace is generally more sensitive than static headspace due to the larger volume of gas sampled.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. conicet.gov.arfrontiersin.org The fiber is exposed to the headspace of the sample, and volatile compounds are adsorbed onto the coating. mdpi.comsigmaaldrich.com The fiber is then transferred to the GC injector for thermal desorption. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For volatile sulfur compounds, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been shown to be effective. nih.govnih.gov Optimization of extraction time, temperature, and sample matrix conditions (e.g., salt addition) is essential to maximize extraction efficiency. frontiersin.orgmdpi.comnih.gov

Table 2: Comparison of Headspace Techniques for Volatile Organosulfur Compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| Static Headspace | Equilibrium is established between the sample and the headspace in a sealed vial. scispace.com | Simple, automated, good for highly volatile compounds. | Less sensitive for semi-volatile compounds. |

| Dynamic Headspace (Purge-and-Trap) | Volatiles are purged from the sample by a gas stream and collected on a trap. sisweb.com | High sensitivity, good for trace analysis. | More complex instrumentation, potential for analyte breakthrough. |

| Solid-Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from the headspace. mdpi.com | Solvent-free, simple, integrates sampling and pre-concentration. nih.gov | Fiber lifetime can be limited, matrix effects can influence extraction. conicet.gov.ar |

Purge-and-trap (P&T) is a highly effective dynamic headspace technique for the extraction and concentration of volatile organic compounds from liquid and solid samples. sisweb.comresearchgate.net The process involves three main steps: purging, trapping, and desorption. researchgate.net An inert gas is bubbled through the sample, stripping the volatile compounds, which are then carried to a trap containing one or more adsorbent materials. sisweb.comresearchgate.net After purging is complete, the trap is rapidly heated, and the desorbed analytes are swept into the gas chromatograph for analysis. sisweb.com

The choice of adsorbent materials in the trap is crucial for the efficient capture of a wide range of volatiles. sisweb.com Common adsorbents include Tenax®, silica gel, and activated carbon. researchgate.net For the analysis of sulfur compounds, specific trap configurations may be necessary to ensure good recovery. researchgate.net

P&T offers significant advantages in terms of sensitivity, allowing for the detection of trace-level compounds. researchgate.net However, factors such as purge flow rate, purge time, sample temperature, and trap desorption parameters must be carefully optimized to achieve accurate and reproducible results. researchgate.net The technique has been successfully applied to the analysis of volatile sulfur compounds in various matrices, including water and herbal medicines. nih.govresearchgate.net

Analytical Challenges in Trace-Level Detection and Stability of Volatile Organosulfur Compounds

The analysis of VOSCs at trace levels presents several analytical challenges, primarily related to their high volatility, reactivity, and potential for instability. researchgate.net

One of the main challenges is the potential for analyte loss during sampling and sample preparation. copernicus.org VOSCs can be lost through adsorption onto container surfaces, especially if metal components are present in the sampling system. copernicus.org The use of inert materials such as Silcosteel®-treated stainless steel or Tedlar® bags can help to minimize these losses, although the stability of compounds in these containers can vary. researchgate.net

The stability of VOSCs can also be affected by the sample matrix and storage conditions. wur.nlcopernicus.org For example, the pH of an aqueous sample can influence the volatility and stability of certain sulfur compounds. wur.nl Oxidation is another significant issue, as many sulfur compounds are susceptible to degradation in the presence of oxygen. researchgate.netacs.org Therefore, it is often necessary to handle and store samples under anaerobic conditions. wur.nl

The preparation of stable calibration standards for VOSCs can also be problematic. wur.nl Liquid standards may degrade over time, while gas standards can be more stable but require careful preparation and handling. wur.nl The inherent reactivity of these compounds can lead to the formation of artifacts during analysis, particularly with thermal desorption techniques where high temperatures are employed. acs.org

Furthermore, co-elution with other matrix components in complex samples can interfere with the detection and quantification of VOSCs. The use of selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), can help to overcome this challenge by providing high selectivity for sulfur-containing compounds. researchgate.netacs.org

Table 3: Analytical Challenges and Mitigation Strategies for Volatile Organosulfur Compounds

| Challenge | Description | Mitigation Strategies |

| Analyte Loss | Adsorption onto sampling and storage containers. copernicus.org | Use of inert materials (e.g., glass, PTFE, Silcosteel®), minimizing transfer steps. copernicus.orgresearchgate.net |

| Instability | Degradation due to oxidation, reactivity with the matrix, or thermal decomposition. researchgate.netacs.orgcopernicus.org | Sample storage at low temperatures, use of anaerobic conditions, careful optimization of thermal desorption parameters. wur.nl |

| Calibration | Difficulty in preparing stable standard solutions. wur.nl | Frequent preparation of fresh standards, use of gas-phase standards, internal standard calibration. wur.nl |

| Matrix Interference | Co-elution of target analytes with other compounds in the sample. | Use of high-resolution chromatography, selective detectors (SCD, PFPD), and appropriate sample preparation techniques. acs.org |

Future Research Directions and Emerging Methodologies for Methyl Tert Pentyl Sulfide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of thioethers, including methyl tert-pentyl sulfide (B99878), often involves the use of malodorous and volatile thiols and may require harsh reaction conditions. Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic pathways.

One promising approach is the use of odorless sulfide surrogates, such as potassium thioacetate, which can generate the thiolate anion in situ, thus avoiding the direct handling of volatile thiols. conicet.gov.ar Research into one-pot syntheses that combine multiple reaction steps without isolating intermediates is also gaining traction, as it reduces solvent usage and waste generation. conicet.gov.ar

Furthermore, the development of catalytic systems that operate under mild conditions is a key objective. This includes exploring transition metal catalysts, such as those based on copper or nickel, which can facilitate the formation of carbon-sulfur bonds with high efficiency and selectivity. mdpi.comresearchgate.net The use of environmentally benign solvents, like ionic liquids or deep eutectic solvents, is another area of active investigation to replace traditional volatile organic solvents. organic-chemistry.org

Future synthetic strategies are expected to focus on:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Catalyst Development: Creating robust and recyclable catalysts to minimize waste and cost.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of alkyl sulfides.

A comparison of traditional and emerging synthetic methods for tertiary alkyl sulfides is presented in Table 1.

Table 1: Comparison of Synthetic Routes for Tertiary Alkyl Sulfides

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional SN2 Reaction | Alkyl halide, Thiol, Strong base | Often requires reflux | Well-established | Use of odorous thiols, potential for side reactions |

| Thioacetate-based One-Pot Synthesis | Alkyl halide, Potassium thioacetate, Base | Mild (e.g., 50 °C) | Avoids volatile thiols, good yields | May have limitations with sterically hindered halides |

| Metal-Catalyzed Cross-Coupling | Aryl/Alkyl halide, Thiol or disulfide, Metal catalyst (e.g., Cu, Ni, Pd) | Varies with catalyst | High efficiency and selectivity | Catalyst cost and potential for metal contamination |

| Quinone-Mediated Condensation | tert-Alcohol, Diphenylphosphinite, Thiol, Quinone | Two-step, mild conditions | Good for sterically hindered sulfides | Multi-step process |

In-depth Mechanistic Studies of Environmental Transformations

Understanding the environmental fate of methyl tert-pentyl sulfide is crucial for assessing its potential impact. Future research will need to delve deeper into the mechanisms of its transformation in various environmental compartments, including soil, water, and air.

Analogous to related compounds like methyl tert-butyl ether (MTBE), methyl tert-pentyl sulfide is expected to have a relatively high water solubility and low adsorption to soil, suggesting a potential for groundwater contamination if released. nih.govoup.com However, the sulfur atom in methyl tert-pentyl sulfide introduces unique chemical reactivity compared to its ether analog.

The primary degradation pathway for sulfides in the environment is oxidation. chemistrysteps.com This can occur through both abiotic and biotic processes. Future studies should focus on:

Photochemical Degradation: Investigating the role of sunlight in the breakdown of methyl tert-pentyl sulfide, particularly in surface waters and the atmosphere.

Microbial Degradation: Identifying specific microorganisms capable of metabolizing methyl tert-pentyl sulfide and elucidating the enzymatic pathways involved. Studies on the biodegradation of MTBE have shown that some bacteria can utilize it as a carbon and energy source, often initiating the process with an oxidation step. nih.gov Similar pathways may exist for its sulfur-containing counterpart.

Oxidation Mechanisms: Elucidating the step-by-step chemical reactions that occur during oxidation, including the formation of intermediates such as sulfoxides and sulfones. chemistrysteps.com The oxidation of sulfides can be complex, potentially involving electrophilic and free-radical processes. sci-hub.se

The decomposition of tertiary-alkyl metal thiolates has been shown to proceed via an SN1 mechanism, yielding volatile dialkyl sulfides. nih.govelsevierpure.com Understanding such fundamental reaction mechanisms is key to predicting the environmental behavior of these compounds.

Integration of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research and risk assessment. For methyl tert-pentyl sulfide, the integration of advanced computational models is an emerging area with significant potential.

Quantitative Structure-Property Relationship (QSPR) models can be employed to estimate various physicochemical properties based on the molecule's structure. For instance, a QSPR model based on a genetic algorithm has been used to predict the standard enthalpy of formation for a range of compounds, including methyl t-pentyl sulfide. mdpi.comsemanticscholar.org Such models can provide rapid and cost-effective estimations of key parameters needed for environmental fate modeling.

Future computational research should aim to:

Develop More Accurate Predictive Models: Refining QSPR models to predict a wider range of properties, such as boiling point, vapor pressure, and water solubility, with higher accuracy. A study on sulfur compounds demonstrated the use of feed-forward neural network models to predict critical temperature, critical pressure, and Pitzer's acentric factor. researchgate.net

Simulate Reaction Pathways: Using quantum mechanical calculations (e.g., Density Functional Theory) to model the mechanisms of synthesis and environmental degradation, providing insights into reaction kinetics and thermodynamics.

Predict Toxicological Profiles: Employing computational toxicology methods to screen for potential adverse effects on human health and ecosystems, helping to prioritize experimental testing.

Table 2: Predicted Physicochemical Properties of Methyl tert-Pentyl Sulfide

| Property | Predicted Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (ΔH_f°) | -191.61 kJ/mol | Genetic Algorithm-Based Multivariate Linear Regression (GA-MLR) mdpi.comsemanticscholar.org |

| Critical Temperature (Tc) | - | Feed-Forward Neural Network (FFNN) researchgate.net |

| Critical Pressure (Pc) | - | Feed-Forward Neural Network (FFNN) researchgate.net |

| Pitzer's Acentric Factor (ω) | - | Feed-Forward Neural Network (FFNN) researchgate.net |

Exploration of Niche Industrial Applications

While the industrial applications of methyl tert-pentyl sulfide itself are not yet well-defined, the broader class of tertiary alkyl sulfides has found use in several areas. Future research is needed to explore specific applications where the unique properties of the tert-pentyl group might offer advantages.

Potential areas of application include:

Lubricant Additives: Alkyl sulfides are used as anti-wear and extreme pressure additives in engine oils and industrial lubricants. epa.gov The bulky tert-pentyl group could influence the performance of the sulfide in these formulations.

Refinery Chemicals: Di-tert-butyl polysulfide is used as a sulfiding agent for hydrotreating catalysts in refineries. cpchem.com Methyl tert-pentyl sulfide or related compounds could potentially be used in similar applications.

Solvents in Organic Synthesis: The ether analog, MTBE, is used as a solvent in organic chemistry due to its low tendency to form explosive peroxides. wikipedia.orgnih.gov Methyl tert-pentyl sulfide may offer similar advantages with different solubility characteristics.

Precursors for Materials Science: Tertiary-alkyl metal thiolates can be used as precursors to create metal sulfide thin films for applications in solar cells. nih.govelsevierpure.com

Research in this area should focus on synthesizing and testing methyl tert-pentyl sulfide in these and other potential applications to identify niche markets where it may outperform existing compounds.

Enhancement of Analytical Techniques for Ultra-Trace Environmental Monitoring

To effectively study the environmental fate and potential impact of methyl tert-pentyl sulfide, sensitive and selective analytical methods are required for its detection at ultra-trace levels. Future research in this area will focus on enhancing current analytical techniques and developing new ones.